6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one
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Overview
Description
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is an organic compound with the molecular formula C14H15F3O. This compound is characterized by the presence of trifluoromethyl, dimethyl, and phenyl groups attached to a hexenone backbone. The trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-5-phenylhex-4-en-3-one with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Similar structure but with a hydroxyl group, leading to different chemical properties and reactivity.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one:
Uniqueness
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is unique due to its specific combination of trifluoromethyl, dimethyl, and phenyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
146801-35-6 |
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Molecular Formula |
C14H15F3O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6,6,6-trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one |
InChI |
InChI=1S/C14H15F3O/c1-13(2,3)12(18)9-11(14(15,16)17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
ZAXQSTLTVAKTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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